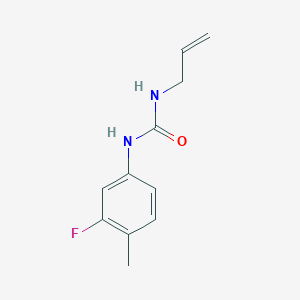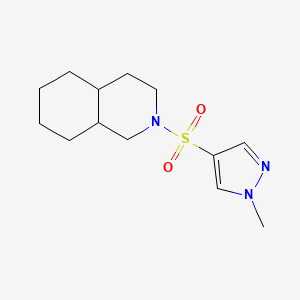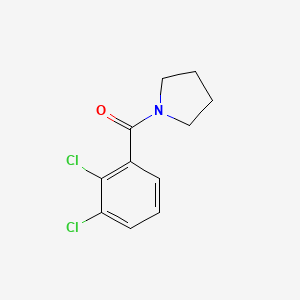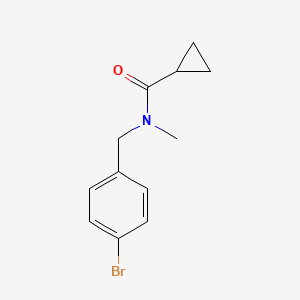![molecular formula C17H24N2O2 B7512725 Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPM is a piperazine derivative that has been synthesized using various methods, including the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has shown potential therapeutic applications in scientific research, particularly in the field of neuroscience. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. These findings suggest that Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone may have potential applications in the treatment of mood disorders, anxiety disorders, and cognitive impairments.
Wirkmechanismus
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This partial agonist activity may result in the modulation of the receptor's activity, leading to changes in mood, anxiety, and stress. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone also acts as a modulator of the NMDA receptor, which means that it can enhance or inhibit the receptor's activity depending on the concentration of the compound. This modulation of the NMDA receptor may result in changes in learning and memory.
Biochemical and Physiological Effects
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects in scientific research. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to increase the release of serotonin in the hippocampus, which is involved in learning and memory. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These findings suggest that Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone may have neuroprotective effects and may promote neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor and the NMDA receptor. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone also has good bioavailability and can easily cross the blood-brain barrier, making it an ideal compound for studying the effects of neurotransmitter modulation on brain function. However, Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. One direction is to investigate the potential therapeutic applications of Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone in the treatment of mood disorders, anxiety disorders, and cognitive impairments. Another direction is to explore the potential neuroprotective effects of Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone and its ability to promote neuronal growth and survival. Additionally, future research could focus on the development of new and improved synthesis methods for Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone and the optimization of its pharmacological properties.
Synthesemethoden
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been synthesized using various methods, but the most common method is the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone. This method involves the reaction of 3-methoxyphenylpiperazine with cyclopentanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. The reaction is carried out under reflux conditions in an inert atmosphere, and the product is purified using column chromatography.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-4-7-15(13-16)18-9-11-19(12-10-18)17(20)14-5-2-3-6-14/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQISZCINEPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)


